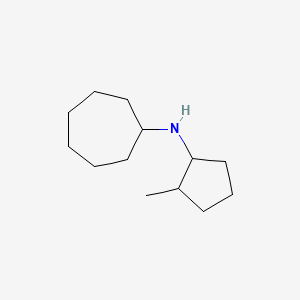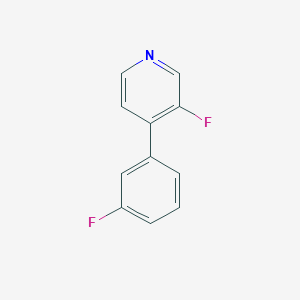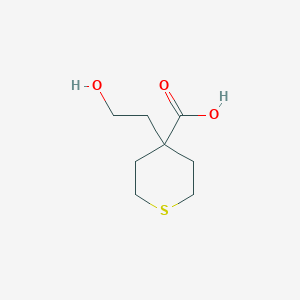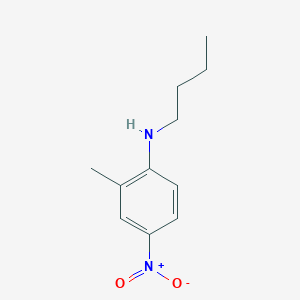
N-butyl-2-methyl-4-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-2-methyl-4-nitroaniline: is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a butyl group, a methyl group, and a nitro group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-2-methyl-4-nitroaniline typically involves a multi-step process. One common method includes the nitration of aniline derivatives followed by alkylation. The nitration step introduces the nitro group, while the alkylation step adds the butyl group. The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid for nitration, and alkyl halides for the alkylation step .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: N-butyl-2-methyl-4-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: The major product is typically an amine derivative.
Reduction: The major product is an aniline derivative.
Substitution: The major products depend on the substituents introduced during the reaction.
Scientific Research Applications
N-butyl-2-methyl-4-nitroaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-butyl-2-methyl-4-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial and anticancer activities. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
- N-butyl-4-nitroaniline
- N-methyl-4-nitroaniline
- 4-methyl-2-nitroaniline
Comparison: N-butyl-2-methyl-4-nitroaniline is unique due to the presence of both butyl and methyl groups on the aniline ring. This structural feature imparts distinct chemical and physical properties compared to similar compounds. For example, N-butyl-4-nitroaniline lacks the methyl group, while N-methyl-4-nitroaniline lacks the butyl group.
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
N-butyl-2-methyl-4-nitroaniline |
InChI |
InChI=1S/C11H16N2O2/c1-3-4-7-12-11-6-5-10(13(14)15)8-9(11)2/h5-6,8,12H,3-4,7H2,1-2H3 |
InChI Key |
FHQJOWDUDAKDSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



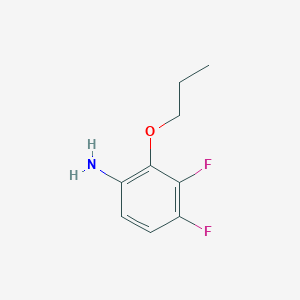

![2-[(Thian-3-yl)amino]butan-1-ol](/img/structure/B13288712.png)
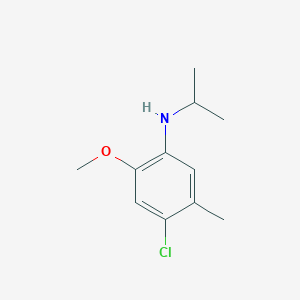
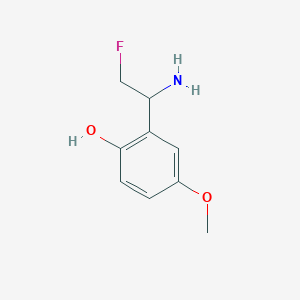
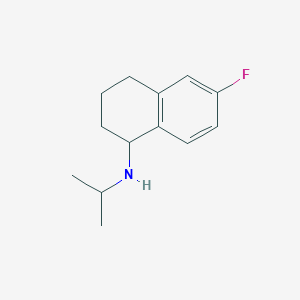
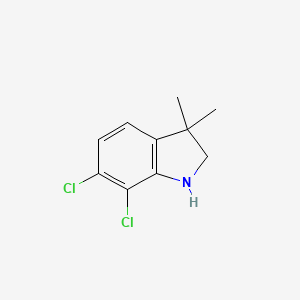
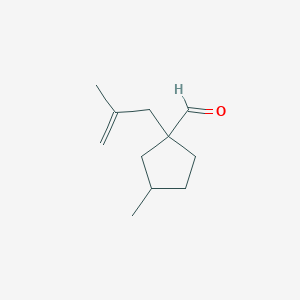
![1-{[1-(2-Methylphenyl)ethyl]amino}propan-2-ol](/img/structure/B13288743.png)
